N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine
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Overview
Description
N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group attached to a piperidine ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected to yield the desired piperidine derivative.
Hydrogenation of aniline: Cyclohexylamine, a precursor to this compound, can be synthesized by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperidine compounds.
Scientific Research Applications
N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-N-(3,3,5-trimethylcyclohexyl)pyrrolidinium: This compound shares a similar piperidine structure but with different substituents.
Cyclohexylamine: A simpler amine that serves as a precursor in the synthesis of N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine.
Uniqueness
This compound is unique due to its specific cyclohexylmethyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1-ethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-2-16-10-8-14(9-11-16)15-12-13-6-4-3-5-7-13/h13-15H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLXDBSZSBJRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47197958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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